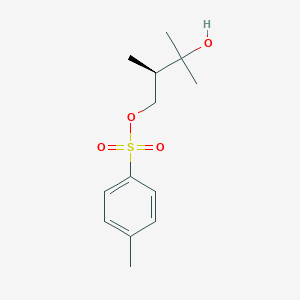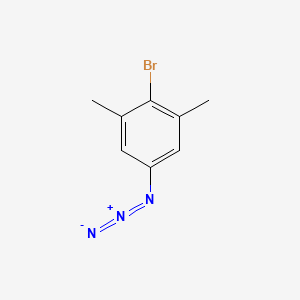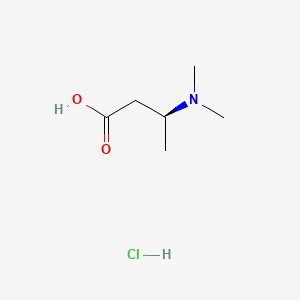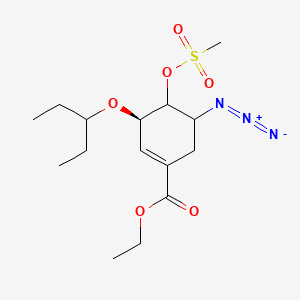
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure that includes an azido group, a methylsulfonyl group, and a pentan-3-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Attachment of the methylsulfonyl group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.
Addition of the pentan-3-yloxy group: This can be accomplished through an etherification reaction using pentan-3-ol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate depends on its specific application. For example, in bioconjugation, the azido group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(butan-2-yloxy)cyclohex-1-enecarboxylate: Similar structure but with a different alkoxy group.
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(hexan-4-yloxy)cyclohex-1-enecarboxylate: Similar structure but with a different alkoxy group.
Propiedades
Fórmula molecular |
C15H25N3O6S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl (3R)-5-azido-4-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H25N3O6S/c1-5-11(6-2)23-13-9-10(15(19)22-7-3)8-12(17-18-16)14(13)24-25(4,20)21/h9,11-14H,5-8H2,1-4H3/t12?,13-,14?/m1/s1 |
Clave InChI |
WHSMECFQCKEEAL-ROKHWSDSSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(CC(C1OS(=O)(=O)C)N=[N+]=[N-])C(=O)OCC |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1OS(=O)(=O)C)N=[N+]=[N-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


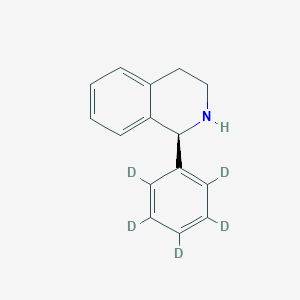
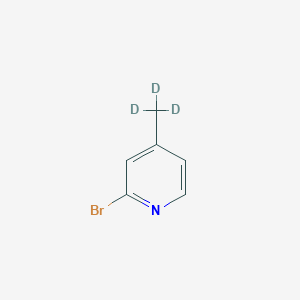
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)
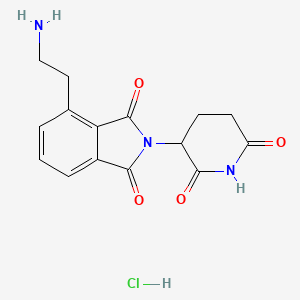
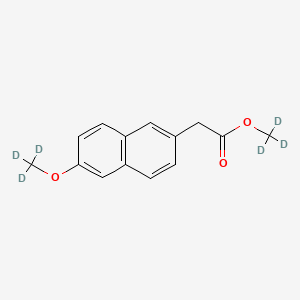

![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)


